molecular formula C8H8BrN3 B1383090 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956386-61-0

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1383090
CAS No.: 1956386-61-0
M. Wt: 226.07 g/mol
InChI Key: JNMFVBHDIVJVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl substituents at specific positions

Biochemical Analysis

Biochemical Properties

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells . The compound interacts with the kinase domain of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making this compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of TRKs, which are often overexpressed in cancer cells . Additionally, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the inhibition of the PI3K/Akt pathway can result in decreased glucose uptake and altered metabolic flux, further contributing to the anti-cancer effects of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs . The compound binds to the kinase domain of these receptors, preventing their phosphorylation and subsequent activation . This binding interaction is crucial for the compound’s ability to inhibit downstream signaling pathways and induce apoptosis in cancer cells . Additionally, this compound may also interact with other biomolecules, such as cytochrome P450 enzymes, which can affect its metabolism and bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability in plasma, which is essential for its potential therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s interaction with these enzymes can affect its metabolic flux and the levels of its metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize primarily in the cytoplasm, where it interacts with TRKs and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 60°C . The reaction is stirred for 12 hours to yield the desired product. Another method involves the annulation of the pyrazole fragment to the amino-substituted pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFVBHDIVJVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.